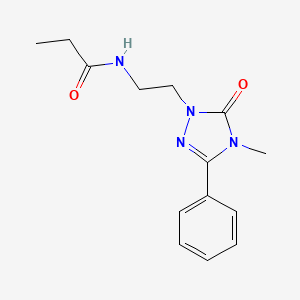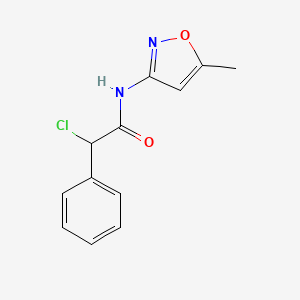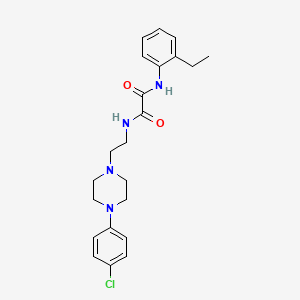
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide, also known as L-741,626, is a selective dopamine D2 receptor antagonist. It was first synthesized in the 1990s and has since been used in scientific research to study the role of dopamine receptors in various physiological and biochemical processes.
Aplicaciones Científicas De Investigación
Molecular Interaction Studies
N1-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-N2-(2-ethylphenyl)oxalamide and similar compounds have been extensively studied for their molecular interactions with receptors, highlighting their significance in understanding receptor-ligand dynamics. For instance, a detailed molecular interaction analysis of related antagonists with the CB1 cannabinoid receptor was conducted, employing AM1 molecular orbital method for conformational analysis. This study provided insights into the steric binding interactions and proposed models for antagonist activity based on the spatial orientation and electrostatic character of the compounds, suggesting potential areas for therapeutic exploitation (Shim et al., 2002).
Structural and Synthetic Chemistry
The structural and synthetic aspects of this compound and derivatives also received attention. Research on the synthesis of related compounds, such as 2-(4-substituted-1-piperazinyl)benzimidazoles for H1-antihistaminic agents, has been documented. These studies emphasize the role of specific functional groups and substituents in enhancing antihistaminic activity, indicating the compound's utility in designing potent antihistaminic agents (Iemura et al., 1986).
Antimicrobial and Antitumor Activities
Research has also been conducted on analogs of this compound for their antimicrobial and antitumor activities. For instance, novel 1,2,4-triazole derivatives bearing a piperazine amide moiety have been synthesized and shown to possess significant antimicrobial activities, highlighting potential applications in developing new antimicrobial agents (Bektaş et al., 2007). Additionally, derivatives have been evaluated for antitumor activity against breast cancer cells, showing promise as antiproliferative agents, which could lead to new therapeutic options for cancer treatment (Yurttaş et al., 2014).
Ligand Development for Receptor Studies
Furthermore, these compounds serve as valuable tools in the development of ligands for receptor studies. Research focused on identifying structural features that lead to affinity for dopamine D3 receptors has been conducted, with modifications of related compounds leading to the discovery of potent and selective ligands. This not only aids in understanding the pharmacology of dopamine receptors but also in the development of potential therapeutic agents targeting these receptors (Leopoldo et al., 2002).
Propiedades
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2-ethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O2/c1-2-17-5-3-4-6-20(17)25-22(29)21(28)24-11-12-26-13-15-27(16-14-26)19-9-7-18(23)8-10-19/h3-10H,2,11-16H2,1H3,(H,24,28)(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKAYNDCXLVMAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

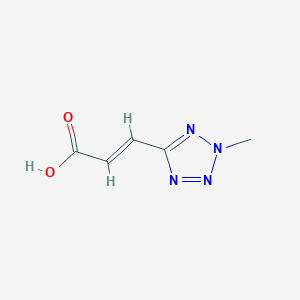
![N-(4-methylbenzyl)-3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2,3-dihydro[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2535918.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-naphthamide](/img/structure/B2535924.png)
![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
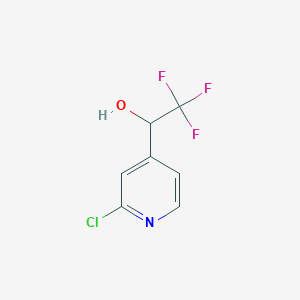
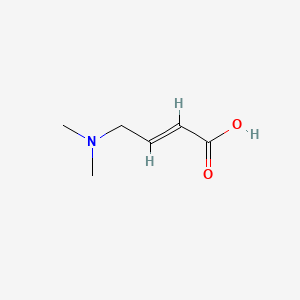
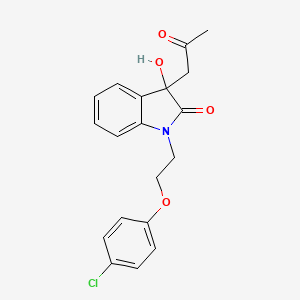

![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)


